(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate
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Overview
Description
(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is an organophosphorus compound with the molecular formula C₉H₂₀O₆P₂ and a molecular weight of 286.199 g/mol . This compound is known for its unique structure, which includes a dioxaphosphinan ring and diethyl phosphate groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate typically involves the reaction of diethyl phosphite with a suitable precursor, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane . The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used .
Scientific Research Applications
(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- Diethyl phosphate (CAS#: 598-02-7)
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane (CAS#: 2428-06-0)
Comparison: Compared to similar compounds, (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is unique due to its dioxaphosphinan ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
51994-08-2 |
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Molecular Formula |
C9H20O6P2 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate |
InChI |
InChI=1S/C9H20O6P2/c1-5-13-17(10,14-6-2)15-16-11-7-9(3,4)8-12-16/h5-8H2,1-4H3 |
InChI Key |
ZKAPWMRNCPEOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OP1OCC(CO1)(C)C |
Origin of Product |
United States |
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